molecular formula C12H13ClN2O B11170208 N-(3-chloro-4-cyanophenyl)-3-methylbutanamide CAS No. 349574-60-3

N-(3-chloro-4-cyanophenyl)-3-methylbutanamide

Cat. No.: B11170208
CAS No.: 349574-60-3
M. Wt: 236.70 g/mol
InChI Key: MFGMFSKLDNJQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-cyanophenyl)-3-methylbutanamide is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, along with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-methylbutanamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • 4-cyanophenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

349574-60-3

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-methylbutanamide

InChI

InChI=1S/C12H13ClN2O/c1-8(2)5-12(16)15-10-4-3-9(7-14)11(13)6-10/h3-4,6,8H,5H2,1-2H3,(H,15,16)

InChI Key

MFGMFSKLDNJQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.